3-(1-Amino-2-hydroxyethyl)benzonitrile

Description

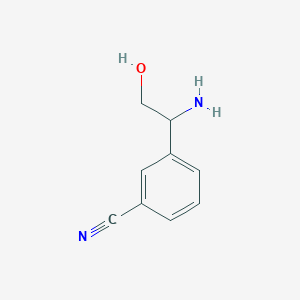

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-amino-2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGAUJQHSWIQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CO)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 1 Amino 2 Hydroxyethyl Benzonitrile

Stereoselective Synthesis of 3-(1-Amino-2-hydroxyethyl)benzonitrile

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, developing synthetic routes that control the three-dimensional arrangement of atoms is crucial. The presence of a chiral center at the carbon bearing the hydroxyl and amino groups necessitates stereoselective approaches to obtain enantiomerically pure forms of the compound. wikipedia.org

Diastereoselective Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of acyclic molecules like this compound, this is often achieved through the reduction of a prochiral ketone precursor, such as 2-amino-1-(3-cyanophenyl)ethanone.

The reduction of α-amino ketones is a common strategy for producing β-amino alcohols. cdnsciencepub.com The stereochemical outcome of these reductions can be influenced by several factors, including the choice of reducing agent and the nature of the substituent on the amino group. Generally, the reduction of α-hydroxy and α-amino ketones with standard metal hydrides tends to favor the anti-diastereomer, an observation often explained by the Cram-chelate model. acs.org However, by selecting appropriate reagents, the selectivity can be shifted. For instance, reductions of α-dialkylamino ketones with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of fluoride (B91410) ions have shown high syn-selectivity. acs.org In contrast, the reduction of α-monoalkylamino ketones under similar conditions proceeds with moderate anti-selectivity. acs.org Boron- and aluminum-based reducing agents have also been successfully employed for the diastereoselective reduction of related keto esters, offering pathways to either anti or syn alcohols depending on the specific reagent used. acs.org

Table 1: Influence of Reducing Agent on Diastereoselectivity

| Precursor Type | Reducing Agent | Predominant Diastereomer | Reference |

|---|---|---|---|

| α-Dialkylamino ketone | Polymethylhydrosiloxane (PMHS) / F⁻ | syn | acs.org |

| α-Monoalkylamino ketone | Polymethylhydrosiloxane (PMHS) / F⁻ | anti | acs.org |

| N-Boc-δ-amino-γ-keto ester | LiAlH(O-t-Bu)₃ | anti | acs.org |

Enantioselective Methodologies (e.g., Biocatalysis and Bioreduction)

Enantioselective methods are designed to produce a single enantiomer of a chiral compound. Biocatalysis, utilizing enzymes like ketoreductases (KREDs) and amine dehydrogenases (AmDHs), has emerged as a powerful tool for this purpose due to its high selectivity, mild reaction conditions, and environmental compatibility. acs.orgnih.gov

Engineered amine dehydrogenases have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity (>99% ee). nih.gov These enzymes facilitate the asymmetric reductive amination of the ketone, using ammonia (B1221849) as the amine donor. nih.gov Similarly, ketoreductases can asymmetrically reduce ketones to their corresponding secondary alcohols with high yields and enantiomeric excess. nih.gov For example, the enzymatic reduction of ethyl 4-chloroacetoacetate to ethyl-(R)-4-chloro-3-hydroxybutanoate has been achieved in 95% yield and 99% ee. nih.gov These biocatalytic processes are economically efficient and can be tailored for specific substrates through directed evolution. nih.gov

Multistep Synthesis Strategies

The synthesis of this compound typically involves a multistep sequence starting from readily available precursors. A common starting material is 3-cyanobenzaldehyde. patsnap.comchemicalbook.comgoogle.com

A general synthetic pathway can be envisioned as follows:

Formation of an α-haloketone: 3-Cyanobenzaldehyde can be converted to an intermediate such as 2-bromo-1-(3-cyanophenyl)ethanone.

Amination: The α-haloketone can then be reacted with an amine source to introduce the amino group, forming the α-aminoketone precursor, 2-amino-1-(3-cyanophenyl)ethanone.

Ketone Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group, yielding this compound. As discussed previously, this step can be performed stereoselectively to yield specific enantiomers or diastereomers.

Alternative starting materials include 3-aminobenzonitrile, which can be synthesized from 3-aminobenzamide (B1265367) via dehydration. chemicalbook.com

Derivatization and Scaffold Modifications of this compound Analogues

The core structure of this compound can be modified at its three main functional groups—the benzonitrile (B105546) moiety, the amino group, and the hydroxyl group—to generate a library of analogues for structure-activity relationship (SAR) studies. biomolther.org

Chemical Transformations of the Benzonitrile Moiety

The benzonitrile group offers several avenues for chemical transformation, allowing for significant structural diversification.

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring. youtube.comresearchgate.net This transformation is significant because the tetrazole ring is often considered a bioisostere of a carboxylic acid group, potentially improving a molecule's properties. youtube.com The reaction can be catalyzed by Lewis or Brønsted acids, or by transition metal complexes. youtube.comacs.org

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.org Acidic hydrolysis, typically using a strong acid like HCl, yields the free carboxylic acid (3-(1-amino-2-hydroxyethyl)benzoic acid) and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis with a base like NaOH produces the carboxylate salt (e.g., sodium 3-(1-amino-2-hydroxyethyl)benzoate) and ammonia gas. libretexts.org

Reduction to Benzylamine: The nitrile group can be reduced to a primary amine (benzylamine), although this transformation requires careful selection of reagents to avoid reduction of other functional groups in the molecule.

Modifications at the Amino and Hydroxyethyl Groups

The amino and hydroxyl groups on the ethyl side chain are readily available for a variety of chemical modifications.

N-Alkylation/N-Acylation: The primary amino group can be alkylated to form secondary or tertiary amines or acylated to form amides. Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that specifically catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of phenylethanolamine-like structures. nih.govwikipedia.orgnih.gov

O-Alkylation/O-Acylation: The secondary hydroxyl group can be converted into ethers (O-alkylation) or esters (O-acylation). These modifications can alter the lipophilicity and hydrogen-bonding capacity of the molecule.

Substitution of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups, such as a fluorine atom, to create analogues like 3-(1-Amino-2-fluoroethyl)benzonitrile. biosynth.combldpharm.com

Table 2: Summary of Potential Derivatizations

| Functional Group | Transformation | Reagent/Method | Resulting Group | Reference |

|---|---|---|---|---|

| Benzonitrile | Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | youtube.comacs.org |

| Benzonitrile | Hydrolysis | HCl or NaOH | Carboxylic Acid/Carboxylate | libretexts.org |

| Amino Group | Methylation | Phenylethanolamine N-methyltransferase (PNMT) | N-Methylamine | wikipedia.org |

| Amino Group | Acylation | Acyl Chloride / Anhydride | Amide | biomolther.org |

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently through dielectric heating, often leading to dramatic reductions in reaction times, from hours to mere minutes. youtube.comorganic-chemistry.org The benefits frequently include increased product yields, enhanced reaction selectivity, and improved purity profiles. nih.govorganic-chemistry.org

While a specific microwave-assisted synthesis for this compound is not prominently detailed in the literature, the methodology has been successfully applied to structurally related compounds, particularly in the synthesis of aromatic amines and the manipulation of benzonitriles. For instance, microwave irradiation is effective in the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles, achieving high yields in a short timeframe. nih.gov In another example, the Gewald reaction to produce 5-substituted-2-aminothiophenes sees a significant rate enhancement, with reaction times dropping from 4 hours under conventional heating to just 20 minutes with microwave assistance, along with improved yields and purity. organic-chemistry.org

The application of microwave technology to the synthesis of this compound could potentially streamline key steps, such as the introduction of the amino or hydroxyl groups, or the formation of the nitrile itself. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, making it a valuable strategy for complex multi-step syntheses. nih.govyoutube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction for Aminothiophene Synthesis organic-chemistry.org

This table illustrates the typical enhancements seen when applying microwave irradiation to the synthesis of heterocyclic amines, a reaction class relevant to the synthesis of amino-functionalized aromatics.

| Reaction Method | Reactants | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | Arylacetaldehyde, Activated Nitrile, Sulfur, Morpholine | 70 | 4 hours | Lower |

| Microwave Irradiation | Arylacetaldehyde, Activated Nitrile, Sulfur, Morpholine | 70 | 20 minutes | Higher |

One-Pot and Domino Synthesis Approaches

Domino reactions are particularly powerful for constructing complex molecular architectures from simple starting materials in a single, orchestrated sequence. A relevant example is the palladium-catalyzed domino reaction that converts readily available 2-halobenzonitriles and hydrazines into substituted 3-amino-2H-indazoles in good to excellent yields. nih.gov This process involves a sequence of catalytic coupling, intramolecular cyclization, and isomerization, all occurring without changing the reaction conditions. nih.gov

Similarly, one-pot multi-component reactions (MCRs) bring together three or more reactants to form a product that contains portions of all starting materials. The Gewald reaction, for instance, can be performed as a three-component, one-pot synthesis to produce functionalized 2-aminothiophenes under mild conditions, catalyzed by simple molecules like L-proline. organic-chemistry.org Researchers have successfully synthesized various complex heterocyclic systems, such as benzodiazepines and pyrazolophthalazines, using one-pot strategies that demonstrate high yields (often 82-97%) and operational simplicity. rsc.orgresearchgate.net

For the synthesis of this compound, a hypothetical one-pot approach could involve the reaction of 3-formylbenzonitrile with a cyanide source and an ammonia equivalent, followed by in-situ reduction of the resulting α-aminonitrile to yield the final amino alcohol structure. Such a strategy would be highly convergent and atom-economical. The development of these advanced synthetic routes is crucial for the efficient and scalable production of valuable chemical entities.

Table 2: Examples of One-Pot and Domino Reactions for Synthesis of Nitrogen-Containing Heterocycles

This table provides examples of different one-pot and domino reactions, highlighting the diversity of structures that can be accessed with high efficiency.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |

| Domino Reaction | 2-Halobenzonitriles, Hydrazines | Palladium Catalyst | 3-Amino-2H-indazoles | Good to Excellent | nih.gov |

| Three-Component | Ketone, Activated Nitrile, Sulfur | L-Proline | 2-Aminothiophenes | Up to 84% | organic-chemistry.org |

| Three-Component | 1,2-Phenylenediamine, β-Diketone, Aldehyde | γ-Fe₂O₃@SiO₂/CeCl₃ | Functionalized Benzodiazepines | 82-97% | rsc.org |

| Four-Component | Phthalic Anhydride, Hydrazine Hydrate, Aldehyde, Malononitrile | Potassium Carbonate | Pyrazolo[1,2-b]phthalazines | ~95% | researchgate.net |

Sophisticated Spectroscopic and Structural Characterization in Research of 3 1 Amino 2 Hydroxyethyl Benzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

¹H NMR: A ¹H NMR spectrum of 3-(1-Amino-2-hydroxyethyl)benzonitrile would provide critical information. The aromatic protons on the benzonitrile (B105546) ring would appear as a complex multiplet pattern in the typical aromatic region (~7.4-7.8 ppm). The methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH) of the side chain would exhibit distinct chemical shifts and coupling patterns, confirming their connectivity. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, the positions of which could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would be found in the 118-125 ppm range. The four aromatic carbons of the benzene (B151609) ring would have signals in the 110-145 ppm region. The two carbons of the amino-2-hydroxyethyl side chain would also be clearly identifiable.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the H-C-C-H connectivity in the side chain. HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, for example, between the side chain protons and the aromatic ring carbons, confirming the attachment point of the substituent to the ring.

Without published spectra, a specific data table of chemical shifts and coupling constants cannot be generated.

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS, HR-MS, GC-MS)

High-resolution mass spectrometry (HR-MS) is essential for determining the precise elemental composition of a molecule.

ESI-MS: Electrospray Ionization Mass Spectrometry would be the ideal technique for this polar molecule. In positive ion mode, the compound would be expected to show a prominent protonated molecule peak [M+H]⁺.

HR-MS: An HR-MS analysis would provide the high-accuracy mass of this [M+H]⁺ ion, allowing for the confirmation of the molecular formula (C₉H₁₀N₂O).

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. Expected fragmentations would include the loss of water (H₂O) from the hydroxyl group, the loss of ammonia (B1221849) (NH₃), and cleavage of the bond between the two side-chain carbons, providing definitive structural confirmation.

A data table detailing observed m/z values and their corresponding elemental compositions is not available from existing sources.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR: The FT-IR spectrum of this compound would display several characteristic absorption bands. A sharp, intense band around 2230 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad bands in the 3200-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic side chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

FT-Raman: FT-Raman spectroscopy would provide complementary information. The symmetric stretching of the nitrile group and the aromatic ring vibrations would typically show strong signals in a Raman spectrum.

A detailed data table of vibrational frequencies and their assignments cannot be compiled due to the absence of published experimental spectra.

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Conformation: The precise dihedral angles defining the conformation of the flexible ethylamine (B1201723) side chain relative to the plane of the benzonitrile ring.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing the hydrogen bonding network formed by the amine and hydroxyl groups, as well as any other non-covalent interactions that stabilize the crystal structure.

No crystallographic information for this compound has been deposited in crystallographic databases. Therefore, a table of crystal data and refinement parameters cannot be provided.

Theoretical and Computational Chemistry Studies of 3 1 Amino 2 Hydroxyethyl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the behavior of 3-(1-Amino-2-hydroxyethyl)benzonitrile. These calculations provide a fundamental understanding of the molecule's geometric and electronic properties. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular structures, vibrational frequencies, and electronic characteristics.

The electronic structure of a molecule is defined by the arrangement of its electrons, which dictates its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another vital technique that maps the electrostatic potential onto the electron density surface of the molecule. This map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net In a typical MEP map, red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), representing likely sites for nucleophilic attack. nih.govresearchgate.net For this compound, the electronegative nitrogen and oxygen atoms would be expected to show negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data from Related Benzonitrile (B105546) Compounds This table presents example data from similar compounds to illustrate the outputs of FMO analysis.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile | DFT | -5.83 | -2.31 | 3.52 | nih.gov |

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of this compound. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of the molecule. These predicted spectra are then compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations. The correlation between calculated and experimental data, often confirmed by a high correlation coefficient (R²), validates the accuracy of the computational model. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Molecule like this compound This table is a hypothetical representation based on typical frequency ranges for the functional groups present.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500-3300 |

| C≡N (Nitrile) | Stretching | 2260-2220 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| N-H (Amine) | Scissoring (Bending) | 1650-1580 |

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers can exist. Computational methods are used to explore the potential energy surface of the molecule to locate the various stable conformers and determine their relative energies. The conformer with the global energy minimum is the most stable and, therefore, the most populated state under equilibrium conditions. scispace.com This analysis is crucial as the biological activity of a molecule is often dependent on its specific 3D conformation.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This simulation helps to elucidate the binding mode and affinity of this compound with a specific biological target, such as an enzyme or receptor. The process involves placing the ligand into the active site of the protein and evaluating the binding energy of different poses. researchgate.net

The results are analyzed based on the calculated binding energy (typically in kcal/mol) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with the protein's amino acid residues. researchgate.net A lower binding energy generally indicates a more stable and favorable ligand-protein complex. researchgate.net Molecular dynamics (MD) simulations can further be used to assess the stability of the docked complex over time. nih.gov

Table 3: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for a ligand with a target protein, based on findings for similar compounds.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Ligand A | Human Gastric Cancer Protein (1BJ7) | -5.41 | HIS97, ARG341, LEU342, ASN86 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Biological Activity Relationship (QBAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are performed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. mdpi.comnih.gov

For a QSAR study involving this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be required. mdpi.com A statistical model is then developed to predict the activity based on the calculated descriptors. The validity of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust and validated QSAR model can be a valuable tool for predicting the activity of novel, untested compounds and for guiding the design of more potent derivatives. nih.govnih.gov

Mechanistic Investigations of Biological Activities of 3 1 Amino 2 Hydroxyethyl Benzonitrile in Vitro Focus

In Vitro Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase, CDK8)

There is currently no available scientific literature detailing the in vitro inhibitory effects of 3-(1-Amino-2-hydroxyethyl)benzonitrile on enzymes such as urease, α-glucosidase, or cyclin-dependent kinase 8 (CDK8). While research exists on various other molecules as inhibitors for these enzymes, no studies have specifically reported the activity of this compound. mdpi.combldpharm.comnih.govnih.gov Therefore, no data tables or detailed research findings regarding its enzyme inhibition profile can be provided at this time.

Antimicrobial Research (Antibacterial, Antifungal Efficacy, Efflux Pump Inhibition)

A thorough search of published studies reveals no data on the antibacterial, antifungal, or efflux pump inhibitory properties of this compound. The antimicrobial efficacy of this compound against various bacterial and fungal strains has not been reported in the accessible scientific literature. bldpharm.comsigmaaldrich.com Similarly, there are no studies investigating its potential to inhibit efflux pumps in microorganisms. nih.govscielo.brbldpharm.com

Antiproliferative Activity against Cancer Cell Lines (In Vitro Models)

There is no published research available that has evaluated the antiproliferative activity of this compound against any cancer cell lines in in vitro models. bldpharm.com Consequently, information regarding its potential cytotoxic or cytostatic effects on cancer cells is not available, and no data tables on its potency or selectivity can be compiled.

Mechanistic Toxicology and Cellular Interaction Investigations (In Vitro)

No in vitro mechanistic toxicology or cellular interaction studies for this compound have been found in the public domain. Research into its potential mechanisms of toxicity, effects on cellular pathways, or general cellular interactions has not been published.

Structure Activity Relationship Sar Studies of 3 1 Amino 2 Hydroxyethyl Benzonitrile Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 3-(1-Amino-2-hydroxyethyl)benzonitrile derivatives can be significantly altered by modifying various parts of the molecule, including the benzonitrile (B105546) ring, the amino group, and the ethanolamine (B43304) side chain. Research on the broader class of phenylethanolamines, to which this compound belongs, provides a framework for understanding these impacts.

Ring Substitutions:

The position and nature of substituents on the aromatic benzonitrile ring play a crucial role in modulating biological activity. For phenylethanolamine-based adrenergic agonists, electron-withdrawing groups on the aromatic ring can influence intrinsic sympathomimetic activity, particularly when placed at the meta and para positions. nih.gov In the case of this compound, the nitrile group itself is a potent electron-withdrawing substituent at the meta-position. Further substitutions on the ring could fine-tune electronic properties and steric interactions with the target receptor. For instance, the addition of polar functional groups like hydroxyl (-OH) or amino (-NH2) could introduce new hydrogen bonding interactions, potentially enhancing binding affinity. mdpi.com

Amino Group Modifications:

The secondary amine in the ethanolamine side chain is generally considered essential for agonist activity at beta-adrenergic receptors. nih.gov Modifications at this position can have a profound effect on both potency and selectivity.

N-Alkylation: The size and nature of the alkyl group attached to the nitrogen atom are critical. For beta-blocker activity, branched alkyl groups like isopropyl or tert-butyl are known to confer potency. nih.gov For agonist activity, the substitution pattern dictates the selectivity profile. For example, attaching larger moieties like 3,4-dimethoxyphenylethyl or acylamino-alkyl groups to the nitrogen has been shown to improve cardioselectivity in some phenylethanolamine series. nih.gov

N-Acylation and N-Sulfonylation: Converting the amine to an amide or sulfonamide can drastically alter its hydrogen bonding capacity and basicity. For example, in a series of 1,3-thiazole derivatives, N-methylation of an amide had a significant impact on inhibitory activity against butyrylcholinesterase (BChE). nih.gov

The table below illustrates hypothetical modifications to the amino group of this compound and their potential impact on biological activity based on established SAR principles for related compounds.

| Modification | Substituent (R) on Amino Group | Potential Impact on Biological Activity |

| N-Methylation | -CH₃ | May alter selectivity and potency. |

| N-Isopropylation | -CH(CH₃)₂ | Often enhances beta-adrenergic activity. nih.gov |

| N-tert-Butylation | -C(CH₃)₃ | Can increase potency for beta-blocker activity. nih.gov |

| N-Benzylation | -CH₂-Ph | Introduces a bulky, aromatic group that can form pi-stacking interactions. |

Side Chain Modifications:

Substitution at the alpha-carbon (the carbon attached to the phenyl ring) of the ethanolamine side chain generally leads to a decrease or loss of beta-adrenergic activity. nih.gov The stereochemistry of the hydroxyl group is also paramount; typically, the (R)-enantiomer is the more active form for adrenergic receptor agonists.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its derivatives acting as adrenergic agonists, the key pharmacophoric features can be deduced from the broader phenylethanolamine class. nih.gov

The essential features include:

An Aromatic Ring: The benzonitrile ring serves as a crucial anchor, engaging in hydrophobic and potentially pi-stacking interactions within the receptor's binding pocket. mdpi.com

A Hydrogen Bond Acceptor: The nitrile group (-C≡N) is a strong hydrogen bond acceptor. wikipedia.org It can function as a bioisosteric replacement for a hydroxyl or carboxyl group, forming critical hydrogen bonds with amino acid residues in the receptor. wikipedia.org

A Hydroxyl Group: The β-hydroxyl group on the ethanolamine side chain is a key hydrogen bond donor and acceptor, and its specific stereochemical orientation is often vital for high-affinity binding.

A Cationic Amino Group: At physiological pH, the secondary amino group is protonated, forming a positive charge. This cationic center typically forms a strong ionic interaction or hydrogen bonds with an acidic amino acid residue (e.g., Aspartate) in the binding site of aminergic G-protein coupled receptors.

A validated pharmacophore model for a different class of inhibitors identified three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor as crucial for activity. semanticscholar.org These features are all present in the structure of this compound, highlighting its potential as a scaffold for drug design.

The following table summarizes the key pharmacophoric features and their roles.

| Pharmacophoric Feature | Structural Moiety | Primary Role in Receptor Interaction |

| Aromatic Ring | Benzonitrile Ring | Hydrophobic and π-π stacking interactions. mdpi.com |

| Hydrogen Bond Donor/Acceptor | β-Hydroxyl Group | Forms hydrogen bonds with receptor residues. |

| Cationic Center | Protonated Amino Group | Ionic interaction with acidic residues. |

| Hydrogen Bond Acceptor | Nitrile Group | Hydrogen bonding; acts as a "phenol equivalent". nih.govwikipedia.org |

Optimization Strategies for Potency and Selectivity

Optimizing the structure of this compound derivatives involves a strategic approach to enhance their potency for a specific target while minimizing activity at others, thereby improving selectivity.

Strategies for Enhancing Potency:

Ring Bioisosterism: Replacing the benzonitrile ring with other aromatic or heteroaromatic systems could lead to improved interactions. For example, incorporating rings like benzimidazole (B57391) has been predicted to enhance activity in related agonist series due to favorable interactions with specific amino acid residues like Arg315 and Phe198. mdpi.com

Modulating Ring Electronics: Further substitution on the benzonitrile ring with electron-withdrawing groups could increase the electronic deficiency of the ring, potentially enhancing interactions with the receptor. mdpi.com

Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating the side chain into a ring system like in tetrahydroisoquinolines, can lock the molecule into a more favorable binding conformation, although this can sometimes lead to a loss of potency if the constrained conformation is not optimal. nih.gov

Strategies for Improving Selectivity:

Targeting Specific Sub-pockets: Selectivity between different receptor subtypes (e.g., β1 vs. β2 vs. β3 adrenergic receptors) often arises from subtle differences in their binding sites. Attaching larger, specifically shaped substituents to the amino group can exploit these differences. For example, para-substitution on a terminal phenyl ring or the attachment of specific acylamino groups to the nitrogen can confer cardioselectivity. nih.gov

Altering Physicochemical Properties: Selectivity can be influenced by properties like lipophilicity. For beta-1 adrenergic selectivity, a strong negative correlation with lipophilicity has been observed, meaning that more hydrophilic compounds tend to be more selective. nih.gov Therefore, introducing polar groups or avoiding large, greasy substituents could be a viable strategy to enhance β1-selectivity.

Metabolic Stability: Optimization often involves improving metabolic stability to ensure the compound reaches its target intact. This can involve blocking sites of metabolism (e.g., by fluorination) or replacing metabolically labile groups.

The table below outlines some optimization strategies and their rationales.

| Strategy | Example Modification | Goal | Rationale |

| Enhance H-Bonding | Add -OH or -NH₂ to the benzonitrile ring | Increase Potency | Provides additional interaction points with the receptor. mdpi.com |

| Improve Selectivity | Attach a 4-acylamido-phenoxyethyl group to the amine | Increase β1-Selectivity | The specific shape and functionality of the substituent fits better in the β1-receptor sub-pocket. nih.gov |

| Reduce Lipophilicity | Add polar groups (e.g., sulfonamide) | Increase β1-Selectivity | Lower lipophilicity is correlated with higher β1-selectivity. nih.gov |

| Constrain Conformation | Incorporate side chain into a tetrahydroisoquinoline ring | Increase Potency/Selectivity | Reduces conformational flexibility, potentially locking the molecule in an active conformation. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1-Amino-2-hydroxyethyl)benzonitrile, and how can purity be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogous benzonitrile derivatives with amino-hydroxyethyl groups have been prepared using quaternary ammonium salts reacting with aminobenzonitriles under mild conditions (e.g., acetonitrile solvent, room temperature) . Purification often involves column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC or GC-MS, with thresholds >97% (GC) recommended for reproducibility .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Key techniques include:

- NMR : and NMR to confirm the benzonitrile backbone, amino, and hydroxyethyl groups. For example, aromatic protons resonate at δ 7.4–8.0 ppm, while the hydroxyethyl group shows signals near δ 3.6–4.2 ppm .

- FT-IR : Peaks at ~2225 cm (C≡N stretch), ~3350 cm (N-H stretch), and ~3200–3500 cm (O-H stretch) .

- UV-Vis : Absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic system .

Q. What stability considerations and storage conditions are recommended for this compound?

- Answer : The compound should be stored in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxyethyl moiety. Stability tests under accelerated conditions (40°C/75% RH) over 4 weeks are advised to assess degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO) elucidate the electronic and reactive properties of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (FMOs), electrostatic potential (ESP), and nonlinear optical (NLO) properties. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., n→π* between amino and nitrile groups), influencing reactivity. Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in binding parameter measurements for this compound in radical scavenging assays?

- Answer : Discrepancies in DPPH radical binding constants (e.g., ) may arise from solvent polarity or competing interactions. Use dual-mode spectrophotometric analysis (e.g., Benesi-Hildebrand plots) to distinguish chemical vs. electrostatic binding. Ascorbic acid controls validate assay conditions .

Q. How does stereochemistry (R vs. S configuration) influence pharmacological activity?

- Answer : The R-isomer (e.g., (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride) may exhibit enhanced receptor affinity due to spatial alignment with chiral binding pockets. Comparative molecular docking (e.g., AutoDock Vina) against β-adrenergic receptors can predict enantioselectivity. In vitro assays (e.g., cAMP modulation) are required to validate predictions .

Q. What molecular docking approaches predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.